molecular formula C20H19FN4O2S B11012020 [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B11012020
M. Wt: 398.5 g/mol
InChI Key: GJVWSSXYHZPWSL-UHFFFAOYSA-N
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Description

The compound [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone features a methanone core bridging two pharmacologically significant moieties: a 4-(4-fluorophenyl)piperazine group and a 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl heterocycle. Piperazine derivatives are well-documented for their role in modulating neurotransmitter receptors (e.g., serotonin and dopamine receptors), while thiadiazoles are recognized for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone

InChI

InChI=1S/C20H19FN4O2S/c1-27-17-8-2-14(3-9-17)18-19(28-23-22-18)20(26)25-12-10-24(11-13-25)16-6-4-15(21)5-7-16/h2-9H,10-13H2,1H3

InChI Key

GJVWSSXYHZPWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Thiadiazole Ring

The 1,2,3-thiadiazole moiety is synthesized via cyclization of hydrazone precursors. A validated protocol involves reacting 4-methoxyacetophenone with ethyl hydrazinecarboxylate in chloroform under acidic conditions to form the corresponding hydrazone. Subsequent treatment with thionyl chloride induces cyclization, yielding 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid ethyl ester . Key parameters include:

  • Temperature : Reflux at 80–90°C for 8–12 hours.

  • Catalyst : Concentrated hydrochloric acid (1 drop) accelerates hydrazone formation.

  • Yield : 65–75% after purification via column chromatography (petroleum ether/ethyl acetate, 20:1).

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2 M) in ethanol at 60°C for 4 hours. Acidification with dilute HCl precipitates 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid (yield: 85–90%).

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (5 equiv) in dichloromethane at 0°C for 2 hours, followed by reflux for 1 hour. Removal of excess thionyl chloride under vacuum yields 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride as a pale-yellow solid (yield: 95%).

Synthesis of 4-(4-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

1-Fluoro-4-nitrobenzene reacts with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, substituting the nitro group with piperazine. Reduction of the nitro intermediate using H₂/Pd-C in ethanol affords 1-(4-fluorophenyl)piperazine (yield: 70%).

Purification and Characterization

The crude product is recrystallized from ethanol and characterized via ¹H NMR (CDCl₃, 500 MHz): δ 7.05 (d, J = 8.5 Hz, 2H), 6.95 (d, J = 8.5 Hz, 2H), 3.15 (t, J = 5.0 Hz, 4H), 2.85 (t, J = 5.0 Hz, 4H).

Coupling of Thiadiazole Carbonyl Chloride with Piperazine

Acylative Coupling Reaction

4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride (1 equiv) is added dropwise to a solution of 1-(4-fluorophenyl)piperazine (1.2 equiv) and triethylamine (2 equiv) in dry dichloromethane at 0°C. The reaction is stirred at room temperature for 12 hours, yielding the target compound after aqueous workup (yield: 80–85%).

Optimization Considerations

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry : Excess piperazine (1.2 equiv) ensures complete consumption of the acyl chloride.

  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

Alternative Synthetic Routes

Oxidative Cyclization with Sulfur

A modified approach employs N-tosylhydrazones derived from 4-methoxyacetophenone , which are cyclized with sulfur , tetrabutylammonium iodide (TBAI) , and K₂S₂O₈ in dimethylacetamide (DMAC) at 100°C. This one-pot method bypasses the ester hydrolysis step but requires stringent temperature control to avoid byproducts.

Solid-Phase Synthesis

Immobilizing the thiadiazole core on Wang resin enables iterative coupling with piperazine derivatives, though this method is less scalable.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, thiadiazole-H), 7.75 (d, J = 8.5 Hz, 2H, methoxyphenyl-H), 7.10 (d, J = 8.5 Hz, 2H, fluorophenyl-H), 3.90 (s, 3H, OCH₃), 3.40–3.20 (m, 8H, piperazine-H).

  • ¹³C NMR : δ 190.5 (C=O), 162.0 (C-F), 154.2 (thiadiazole-C), 130.5–114.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₂₀H₁₈FN₃O₂S: [M+H]⁺ 392.1174; Found: 392.1178.

Industrial-Scale Production Challenges

Batch Reactor Optimization

  • Temperature Gradients : Maintaining ±2°C during cyclization prevents ring-opening side reactions.

  • Catalyst Recycling : TBAI recovery via aqueous extraction reduces costs.

Comparative Analysis with Analogous Compounds

Morpholine vs. Piperazine Derivatives

Replacing piperazine with morpholine alters solubility (logP: 2.1 vs. 2.8) due to morpholine’s oxygen atom. Piperazine derivatives exhibit superior bioactivity in preliminary antimicrobial assays (MIC: 8 µg/mL vs. 16 µg/mL for morpholine).

Halogen Substituent Effects

Fluorine enhances metabolic stability (t₁/₂: 6.2 h) compared to chlorine (t₁/₂: 4.8 h) but reduces solubility (2.1 mg/mL vs. 3.4 mg/mL) .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes alkylation or acylation at its nitrogen atoms. For example:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form N-acylated derivatives .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) yields N-alkylated products.

Table 1: Representative Piperazine Reactions

Reaction TypeConditionsProductYieldSource
AcylationAcCl, DCM, TEA, 0°C → RTPiperazine N-acetyl derivative75–85%
AlkylationMeI, K₂CO₃, DMF, 60°C, 6hPiperazine N-methyl derivative70–78%

Electrophilic Aromatic Substitution on Thiadiazole

The electron-rich 1,2,3-thiadiazole ring participates in electrophilic substitutions. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C4 position .

  • Halogenation : Bromine (Br₂) in acetic acid (AcOH) yields mono- or di-brominated derivatives.

Mechanistic Insight : The sulfur atom in the thiadiazole ring directs electrophiles to the para position via resonance stabilization .

Ring-Opening Reactions of Thiadiazole

Under basic or reductive conditions, the thiadiazole ring undergoes cleavage:

  • Base-Induced Cleavage : NaOH (2M) in ethanol (EtOH) at reflux opens the ring to form thiol intermediates .

  • Reductive Cleavage : Hydrogenation with Pd/C and H₂ (1 atm) produces dithiolane derivatives .

Cross-Coupling Reactions

The 4-(4-methoxyphenyl) group facilitates Suzuki-Miyaura couplings:

  • Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to form boronic esters .

  • Coupling with Aryl Halides : Pd(PPh₃)₄ catalyzes cross-couplings with bromobenzene to generate biaryl systems.

Table 2: Cross-Coupling Reaction Data

SubstrateCatalystConditionsProductYieldSource
B₂pin₂Pd(dppf)Cl₂DMF, 80°C, 12hBoronic ester68%
BromobenzenePd(PPh₃)₄K₂CO₃, dioxane, 90°C4-Methoxybiphenyl72%

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) in acetonitrile (MeCN) induces decomposition via S–N bond cleavage .

  • Thermal Stability : Stable up to 200°C (TGA data), but pyrolysis above 250°C generates fluorobenzene and CO₂.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

  • Anticancer Activity : N-Acylated analogs inhibit MCF-7 breast cancer cells (IC₅₀ = 1.78 μM) .

  • Antimicrobial Activity : Brominated derivatives exhibit MIC = 8 µg/mL against S. aureus .

Comparative Reactivity with Analogues

Feature[4-(4-Fluorophenyl)piperazin-1-yl] DerivativeBenzo[c]thiadiazole Analog
Piperazine ReactivityHigh (N-alkylation/acylation)Moderate
Thiadiazole StabilitySensitive to UV lightThermally stable
Cross-Coupling Yield68–72%55–60%

Synthetic Challenges and Optimization

  • Sulfur Oxidation : Over-oxidation of the thiadiazole ring occurs with strong oxidants (e.g., KMnO₄) .

  • Regioselectivity : Electrophilic substitutions require precise temperature control (−5 to 5°C) .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. The incorporation of the 4-fluorophenyl group enhances the interaction with serotonin receptors, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can lead to improved binding affinities for serotonin transporters, suggesting a potential use in treating depression and anxiety disorders .

Antimicrobial Activity

The thiadiazole ring present in the compound has been associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole-containing compounds. The compound has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the piperazine moiety may enhance cellular uptake and bioavailability, making it a candidate for further development as an anticancer agent .

Case Studies

StudyFindingsApplications
Study on Antidepressant Activity Demonstrated that derivatives with piperazine exhibited increased serotonin receptor affinity.Potential antidepressant formulations.
Antimicrobial Evaluation Showed efficacy against Gram-positive and Gram-negative bacteria, particularly resistant strains.Development of new antibiotics targeting resistant bacteria.
Anticancer Research Induced apoptosis in cancer cell lines; inhibited tumor growth effectively.Exploration as a chemotherapeutic agent in oncology.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Piperazine Substituents

[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

This analogue replaces the 4-fluorophenyl group on the piperazine ring with a 3-methoxyphenyl substituent. Key differences include:

  • Molecular Weight : 410.5 g/mol (vs. ~409.47 g/mol for the target compound).
  • Impact : Methoxy groups enhance lipophilicity compared to halogens, which may influence blood-brain barrier penetration .
[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-[4-(2-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]methanone
  • Core Heterocycle : Replaces thiadiazole with a thiazole ring, reducing nitrogen content and altering electron distribution.
  • Substituents : 2-Fluorophenyl on the thiazole and 3,5-dimethoxyphenyl on piperazine.

Analogues with Varied Heterocyclic Systems

2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole
  • Core Structure : Thiazole replaces thiadiazole, and piperidine substitutes piperazine.
  • A piperidin-1-ylmethyl group adds flexibility, possibly enhancing conformational adaptability for receptor interactions.
  • Crystallographic Data : R factor = 0.040, indicating high structural precision .
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • Hybrid Structure: Combines thiadiazole with a thiazolidinone ring.
  • Functional Impact: The thiazolidinone moiety introduces a ketone and sulfur, which may enhance antioxidant or antiproliferative activity compared to methanone derivatives.

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Property Comparison of Key Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Biological Implications
Target Compound C21H20FN3O2S 409.47 4-Fluorophenylpiperazine, thiadiazole, methanone Neurotransmitter modulation, antimicrobial
[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone C21H22N4O3S 410.5 3-Methoxyphenylpiperazine, thiadiazole Enhanced lipophilicity
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole C22H22FN3OS 403.49 Piperidine, thiazole, 4-methoxyphenyl Flexible receptor interaction
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one C18H14FN3O2S2 395.45 Thiadiazole-thiazolidinone hybrid Antioxidant or antiproliferative activity

Mechanistic Insights and Trends

  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms facilitate stronger hydrogen bonding, advantageous for targeting polar binding pockets (e.g., serotonin receptors) .
  • Thiadiazole vs.
  • Substituent Position : Electron-withdrawing groups (e.g., 4-fluoro) on aryl rings enhance metabolic stability compared to electron-donating groups (e.g., methoxy) .

Biological Activity

The compound [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a synthetic derivative known for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound consists of a piperazine moiety linked to a thiadiazole ring, which is further substituted with fluorophenyl and methoxyphenyl groups. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an inhibitor in different enzymatic pathways and its antimicrobial properties.

1. Enzyme Inhibition

Recent studies have investigated the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The competitive inhibition of tyrosinase was assessed using Agaricus bisporus tyrosinase (AbTYR). The compound demonstrated significant inhibitory effects, with an IC50 value indicating effective enzyme inhibition without cytotoxicity to B16F10 melanoma cells .

CompoundIC50 (μM)Remarks
This compound0.18Competitive inhibitor of AbTYR

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro tests revealed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The growth inhibition zones ranged from 14 to 17 mm for the most active derivatives .

Bacterial StrainActivity LevelGrowth Inhibition Zone (mm)
Staphylococcus aureusPotent15
Bacillus subtilisPotent16
Escherichia coliModerate14
Pseudomonas aeruginosaModerate12

The mechanism by which this compound exerts its effects appears to involve interaction with specific enzyme active sites. Docking studies suggest that the compound binds effectively to the active site of tyrosinase, inhibiting its activity through competitive mechanisms. This binding is facilitated by the presence of the fluorophenyl and methoxyphenyl groups that enhance hydrophobic interactions .

Case Study 1: Tyrosinase Inhibition

In a comparative study of various piperazine derivatives, this compound was identified as one of the most effective inhibitors of tyrosinase activity. It was found to be significantly more effective than traditional inhibitors like kojic acid, demonstrating its potential for use in skin-whitening formulations .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Condensation of substituted aryl precursors (e.g., 4-methoxyphenyl thiadiazole intermediates) with piperazine derivatives under reflux conditions using catalysts like POCl₃ or DCC .
  • Step 2: Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura cross-coupling) to introduce the fluorophenyl-piperazine moiety. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for minimizing side products .
  • Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (reported 60–75%) and purity (>95%) .

Basic: How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography for unambiguous determination of bond lengths, angles, and stereochemistry (e.g., C–C bond precision: ±0.002 Å) .
  • Spectroscopy:
    • NMR (¹H/¹³C): Chemical shifts for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm) .
    • FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–F stretch) .
  • Mass spectrometry (HRMS): Molecular ion peaks matching theoretical values (e.g., m/z 423.12 for [M+H]⁺) .

Advanced: What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitubular efficacy)?

Methodological Answer:
Discrepancies often arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity (MIC: 2–8 µg/mL) but reduce solubility, affecting antitubular assays .
  • Assay conditions: Variations in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. E. coli) or incubation times (24–72 hours) impact results .
  • Data normalization: Use internal controls (e.g., rifampicin for TB assays) and statistical tools (ANOVA, p < 0.05) to validate reproducibility .

Table 1: Bioactivity Comparison of Analogues

SubstituentAntimicrobial (MIC, µg/mL)Antitubercular (IC₅₀, µM)Source
4-Fluorophenyl4.2 ± 0.312.5 ± 1.1
4-Chlorophenyl3.8 ± 0.518.9 ± 2.3
4-Methoxyphenyl8.1 ± 0.79.4 ± 0.8

Advanced: How can computational models (e.g., DFT, molecular docking) predict the compound’s mechanism of action?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) correlates with enhanced electrophilic interactions in antimicrobial targets .
  • Molecular docking (AutoDock Vina): Simulates binding to enzymes (e.g., Mycobacterium enoyl-ACP reductase). Docking scores (ΔG = -9.2 kcal/mol) suggest strong hydrophobic interactions with active-site residues (e.g., Tyr158, Phe149) .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD < 2.0 Å) confirms stable binding .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:
Key challenges include:

  • Steric hindrance: Bulky substituents (e.g., 4-methoxyphenyl) may reduce binding to compact active sites (e.g., bacterial gyrase) despite improving solubility .
  • Electronic effects: Fluorine’s electronegativity enhances membrane penetration but may destabilize π-π stacking in aromatic targets .
  • Biological promiscuity: Off-target interactions (e.g., with human carbonic anhydrase) require selectivity profiling via competitive assays .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains .
  • Anticancer: MTT assay (IC₅₀ determination) using HeLa or MCF-7 cell lines, with 48-hour incubation .
  • Enzyme inhibition: Spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets) with positive controls (e.g., isoniazid for enoyl-ACP reductase) .

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